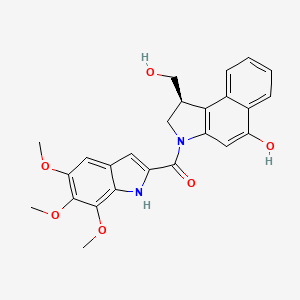
Seco-Duocarmycin TM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seco-Duocarmycin TM is a member of the duocarmycin family, which are DNA alkylating agents known for their potent cytotoxicity. These compounds are derived from natural products isolated from the bacterium Streptomyces. This compound specifically inhibits DNA synthesis by alkylating the DNA, leading to cell death. It is often used as the cytotoxic component in antibody-drug conjugates for targeted cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Seco-Duocarmycin TM involves multiple steps, starting from simple organic molecules. The key steps include the formation of the cyclopropane ring and the attachment of the indole moiety. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired structures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Seco-Duocarmycin TM undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols .
Aplicaciones Científicas De Investigación
Seco-Duocarmycin TM has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA alkylation and the effects of DNA damage.
Biology: Used to study the mechanisms of cell death and the cellular response to DNA damage.
Medicine: Used in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of cytotoxic agents for research and therapeutic applications
Mecanismo De Acción
Seco-Duocarmycin TM exerts its effects by alkylating the DNA at specific sites, leading to the formation of DNA adducts. This process interferes with DNA replication and transcription, ultimately leading to cell death. The molecular targets of this compound include the minor groove of DNA, where it binds and induces structural changes that prevent the proper functioning of the DNA .
Comparación Con Compuestos Similares
Seco-Duocarmycin TM is unique in its high potency and specificity for DNA alkylation. Similar compounds include:
CC-1065: Another DNA alkylating agent with a similar mechanism of action.
Duocarmycin SA: A closely related compound with similar cytotoxic properties.
Cyclopropabenzindoles (CBIs): Synthetic analogues designed to retain the parent functionality but with greater chemical tractability
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its use in antibody-drug conjugates for targeted cancer therapy .
Propiedades
Fórmula molecular |
C25H24N2O6 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
[(1S)-5-hydroxy-1-(hydroxymethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C25H24N2O6/c1-31-20-9-13-8-17(26-22(13)24(33-3)23(20)32-2)25(30)27-11-14(12-28)21-16-7-5-4-6-15(16)19(29)10-18(21)27/h4-10,14,26,28-29H,11-12H2,1-3H3/t14-/m0/s1 |
Clave InChI |
ITTCPQPHJURTKF-AWEZNQCLSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC |
SMILES canónico |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



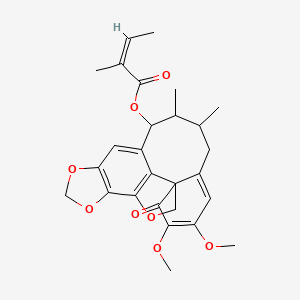
![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)
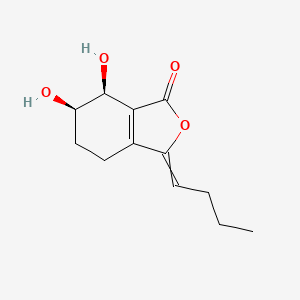
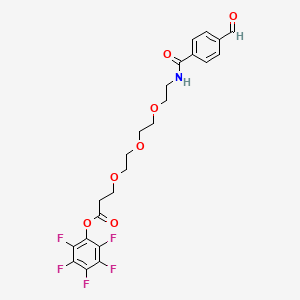
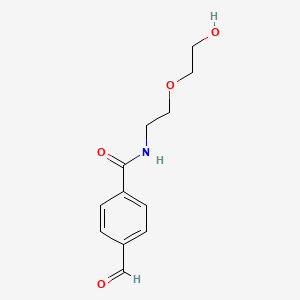
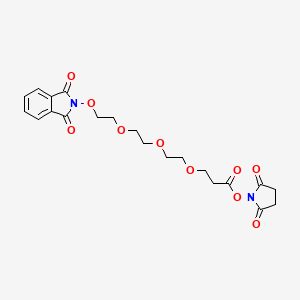
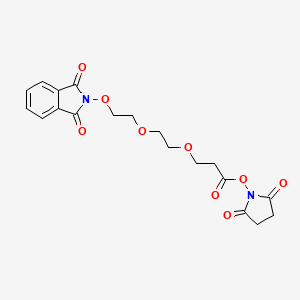
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)
![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)